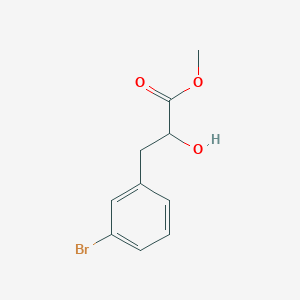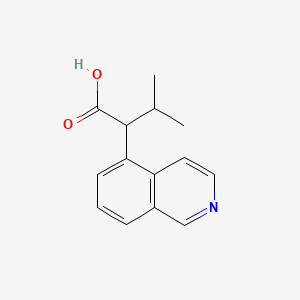
2-(Isoquinolin-5-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-5-yl)-3-methylbutanoic acid is an organic compound that features an isoquinoline moiety attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)-3-methylbutanoic acid typically involves the reaction of isoquinoline derivatives with appropriate butanoic acid precursors. One common method involves the use of isoquinoline-5-boronic acid as a starting material, which undergoes a series of reactions including coupling and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-5-yl)-3-methylbutanoic acid can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: The isoquinoline moiety allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Isoquinolin-5-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(Isoquinolin-5-yl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-boronic acid: Shares the isoquinoline moiety but differs in its functional groups.
Indolo[2,3-c]isoquinoline derivatives: These compounds have similar structural features but include an indole ring.
Uniqueness
2-(Isoquinolin-5-yl)-3-methylbutanoic acid is unique due to its specific combination of the isoquinoline moiety with a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-isoquinolin-5-yl-3-methylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)13(14(16)17)12-5-3-4-10-8-15-7-6-11(10)12/h3-9,13H,1-2H3,(H,16,17) |
InChI Key |
QZXZTABRQLTNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


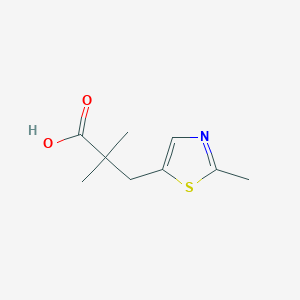

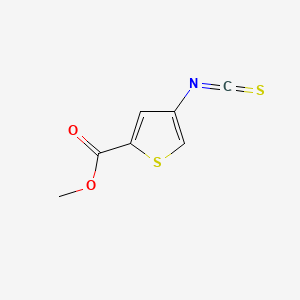
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
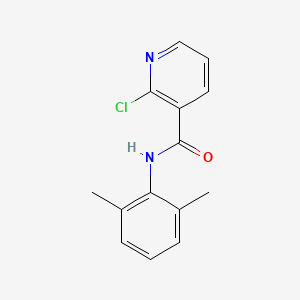
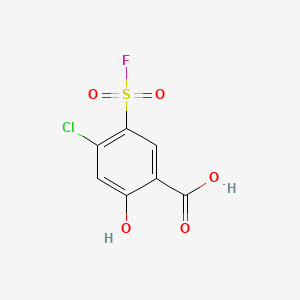
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
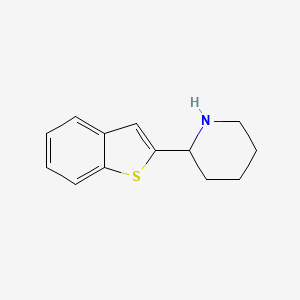
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
